1-[2-(Aminomethyl)-1H-imidazol-5-YL]ethanone
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Overview
Description
1-[2-(Aminomethyl)-1H-imidazol-5-YL]ethanone is a heterocyclic compound featuring an imidazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Aminomethyl)-1H-imidazol-5-YL]ethanone typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the catalytic reduction of an acid-addition salt of 2-amino-1-[5-amino-1-(protected)-1H-imidazol-4-yl]ethanone .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Aminomethyl)-1H-imidazol-5-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The imidazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted imidazoles and amine derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-[2-(Aminomethyl)-1H-imidazol-5-YL]ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-(Aminomethyl)-1H-imidazol-5-YL]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing various biochemical pathways. This compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Imidazole: A simpler analog with a wide range of biological activities.
Thiazole: Another heterocyclic compound with similar applications in medicine and industry.
Oxazole: Known for its use in pharmaceuticals and agrochemicals.
Uniqueness: 1-[2-(Aminomethyl)-1H-imidazol-5-YL]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C6H9N3O |
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Molecular Weight |
139.16 g/mol |
IUPAC Name |
1-[2-(aminomethyl)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C6H9N3O/c1-4(10)5-3-8-6(2-7)9-5/h3H,2,7H2,1H3,(H,8,9) |
InChI Key |
FACWMZAMXNZDCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(N1)CN |
Origin of Product |
United States |
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